3-(4-chlorophenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
3-(4-Chlorophenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzodiazepinone derivative with a complex tricyclic scaffold. Its structure features a central seven-membered diazepine ring fused to two benzene rings. The substituents at positions 3 and 11—a 4-chlorophenyl group and a 3,4,5-trimethoxyphenyl group, respectively—impart distinct electronic and steric properties to the molecule. The 3,4,5-trimethoxyphenyl moiety is notable for its resemblance to pharmacophores in microtubule-targeting anticancer agents (e.g., colchicine derivatives), while the 4-chlorophenyl group may enhance lipophilicity and receptor binding affinity .
The compound’s molecular formula is C₂₆H₂₅ClN₂O₅ (estimated based on analogous structures), with a molecular weight of ~497.94 g/mol.
Properties
IUPAC Name |
9-(4-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O4/c1-33-24-14-18(15-25(34-2)28(24)35-3)27-26-22(30-20-6-4-5-7-21(20)31-27)12-17(13-23(26)32)16-8-10-19(29)11-9-16/h4-11,14-15,17,27,30-31H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYDWHIBPUMGRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS No. 524001-41-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological properties.
Structural Characteristics
The molecular formula of the compound is , and it features a unique dibenzo-diazepine framework. The presence of multiple methoxy groups and a chlorophenyl moiety contributes to its chemical diversity and potential reactivity. The crystal structure analysis indicates that the compound exhibits planar aromatic rings stabilized by van der Waals interactions .
Synthesis
The synthesis of this compound typically involves a multi-step process starting from 4-chlorobenzylzinc chloride and 3,4,5-trimethoxybenzaldehyde. The reaction conditions are crucial for obtaining high yields of the desired product. The compound has been isolated as a by-product in various synthetic routes .
Anticancer Activity
Several studies have explored the anticancer potential of related dibenzo-diazepine derivatives. These compounds often exhibit cytotoxic effects against various cancer cell lines. For example, certain analogs have demonstrated significant inhibition of cell proliferation in breast and lung cancer models . The mechanism often involves apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
The structural similarity to known anxiolytics and antidepressants raises interest in the neuropharmacological effects of this compound. Compounds within this chemical class have been studied for their ability to modulate neurotransmitter systems, particularly GABAergic pathways . This suggests that the compound may possess anxiolytic or sedative properties.
Case Studies
A notable case study involved a series of experiments where related compounds were administered to animal models to evaluate their pharmacological effects. These studies indicated that certain derivatives could significantly reduce anxiety-like behaviors in rodents when tested in elevated plus-maze assays .
Data Table: Biological Activity Overview
Scientific Research Applications
Basic Information
- Molecular Formula : C28H27ClN2O4
- Molecular Weight : 490.97798 g/mol
- CAS Number : 524001-41-0
Structural Characteristics
The compound features a complex structure that includes multiple aromatic rings and a diazepine core. This structural diversity contributes to its potential biological activities.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds. Its applications include:
- Antidepressant Activity : Preliminary studies suggest that derivatives of dibenzo[1,4]diazepines exhibit antidepressant-like effects in animal models. Research indicates that modifications in the side chains can enhance the activity and selectivity of these compounds for specific receptors involved in mood regulation .
- Anxiolytic Effects : Similar to benzodiazepines, compounds within this class may exhibit anxiolytic properties. Studies have shown that specific substitutions can lead to enhanced binding affinity for GABA_A receptors, which are crucial for anxiety modulation .
Neuropharmacology
Research has explored the neuropharmacological effects of this compound:
- Cognitive Enhancement : Some studies indicate that certain dibenzo[1,4]diazepine derivatives may improve cognitive functions and memory retention in animal models. The mechanism is thought to involve modulation of neurotransmitter systems such as dopamine and serotonin .
- Neuroprotective Properties : There is emerging evidence suggesting that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
Cancer Research
The compound's unique structure has led to investigations into its anticancer properties:
- Inhibition of Tumor Growth : Some derivatives have shown promise in inhibiting the proliferation of cancer cells in vitro. The mechanism often involves interference with cell cycle progression and induction of apoptosis in malignant cells .
- Targeting Specific Pathways : Research indicates that certain modifications can enhance selectivity towards specific cancer-related pathways, making these compounds potential candidates for targeted cancer therapies .
Table 1: Summary of Research Findings on Dibenzo[1,4]diazepines
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The trifluoromethyl-substituted analogue () has higher logP due to the CF₃ group, whereas the trimethoxyphenyl group in the target compound may balance polarity and membrane permeability.
- Bioactivity : Thiophene- and benzoyl-substituted derivatives () exhibit cytotoxicity linked to apoptosis induction, suggesting the target compound’s 3,4,5-trimethoxyphenyl group could similarly modulate cancer pathways.
- Synthetic Accessibility : Ultrasound-assisted methods () enable efficient synthesis of chlorophenyl- and methoxyphenyl-substituted analogues, implying feasibility for scaling the target compound.
Three-Dimensional Similarity Analysis
- Shape Similarity (ST) : The target compound’s 3,4,5-trimethoxyphenyl group introduces steric bulk, reducing ST scores (<0.8) compared to smaller analogues (e.g., 4-ClPh or 4-OMePh derivatives).
- Feature Similarity (CT): The trimethoxyphenyl group’s hydrogen-bond acceptors (methoxy oxygens) may enhance CT scores (>0.5) in protein-binding assays relative to non-polar substituents (e.g., CF₃).
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-(4-chlorophenyl)-11-(3,4,5-trimethoxyphenyl)-dibenzo[1,4]diazepin-1-one, and how do substituent positions influence reaction yields?
- Methodology : Multi-step synthesis typically involves (i) condensation of substituted benzophenones with diamines to form the diazepine core, followed by (ii) regioselective functionalization via nucleophilic aromatic substitution or cross-coupling reactions. For example, the 4-chlorophenyl group at position 3 may require palladium-catalyzed coupling, while the 3,4,5-trimethoxyphenyl substituent at position 11 could involve acid-catalyzed Friedel-Crafts alkylation. Reaction efficiency depends on steric hindrance and electronic effects of substituents; electron-withdrawing groups (e.g., Cl) may slow down cyclization, necessitating higher temperatures (e.g., 80–100°C) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substitution patterns and diastereotopic protons in the diazepine ring.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] at m/z 487.1542 for CHClNO).
- X-ray Crystallography : Resolve conformational flexibility (e.g., boat vs. chair conformation of the diazepine ring) and hydrogen-bonding networks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?
- Methodology :
- Substituent Variation : Replace the 4-chlorophenyl group with electron-donating (e.g., -OCH) or bulkier groups (e.g., naphthyl) to assess steric/electronic effects on receptor binding .
- Bioisosteric Replacement : Substitute the 3,4,5-trimethoxyphenyl moiety with isosteres like 3,4-dichlorophenyl to evaluate metabolic stability.
- Data Analysis : Use IC values from enzyme inhibition assays (e.g., kinase or GPCR targets) and correlate with computed descriptors (e.g., logP, polar surface area) via QSAR models.
Q. What experimental frameworks are suitable for elucidating the compound’s mechanism of action in neurological disorders?
- Methodology :
- In Vitro Assays :
- Radioligand binding assays (e.g., -Flumazenil displacement for GABA receptor affinity).
- Calcium flux assays in neuronal cell lines to screen for NMDA receptor modulation.
- Computational Studies : Molecular docking (e.g., AutoDock Vina) to predict binding poses in homology models of target receptors .
Q. How can environmental fate studies be designed to assess ecological risks of this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
